molecular formula C19H26N2O B11597863 5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11597863
M. Wt: 298.4 g/mol
InChI Key: GKWWCLCVBBBBIG-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the methyl and propyl groups via alkylation reactions.
  • Final modifications to introduce the diazatricyclo structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 5-Methyl-2-(2-ethylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H26N2O/c1-4-9-19-12-20-10-18(3,17(19)22)11-21(13-19)16(20)15-8-6-5-7-14(15)2/h5-8,16H,4,9-13H2,1-3H3

InChI Key

GKWWCLCVBBBBIG-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4C)C

Origin of Product

United States

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